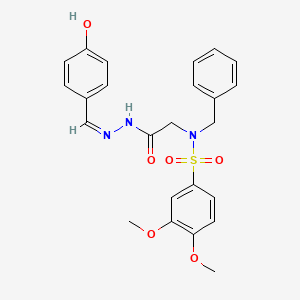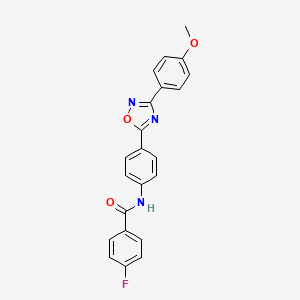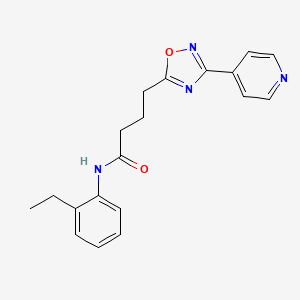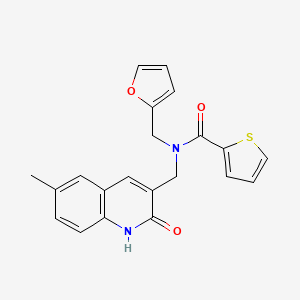
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide, also known as TQ-B, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture.
作用机制
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. This compound has also been found to inhibit the production of inflammatory cytokines and chemokines. In animal studies, this compound has been shown to reduce tumor growth and inflammation. This compound has also been found to improve glucose tolerance and insulin sensitivity in obese mice.
实验室实验的优点和局限性
One advantage of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide is its broad-spectrum activity against various cancer cell lines and viruses. This compound also exhibits low toxicity and high selectivity for cancer cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more studies are needed to investigate the safety and efficacy of this compound in humans.
未来方向
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide. One area of research is the development of this compound as a potential anti-cancer drug. Further studies are needed to investigate the safety and efficacy of this compound in animal models and eventually in human clinical trials. Another area of research is the development of this compound as a potential pesticide. More studies are needed to investigate the herbicidal and fungicidal properties of this compound and its potential impact on the environment. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
合成方法
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide can be synthesized through a multi-step process involving the reaction of tert-butylamine, 2-hydroxy-3-formylquinoline, and propylamine with benzoyl chloride. The resulting product is purified through column chromatography to obtain this compound in high yield and purity.
科学研究应用
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-propylbenzamide has been extensively studied for its potential applications in medicine and agriculture. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus. In agriculture, this compound has been found to exhibit herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
属性
IUPAC Name |
4-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-5-14-26(23(28)17-10-12-20(13-11-17)24(2,3)4)16-19-15-18-8-6-7-9-21(18)25-22(19)27/h6-13,15H,5,14,16H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGSWPRMDCYTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
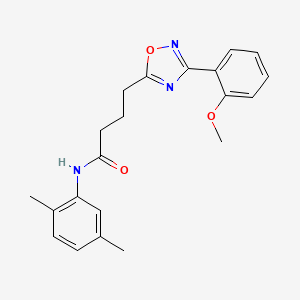
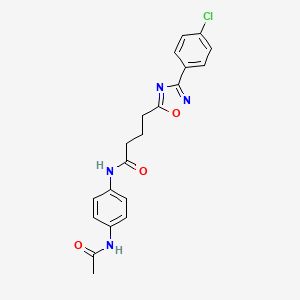
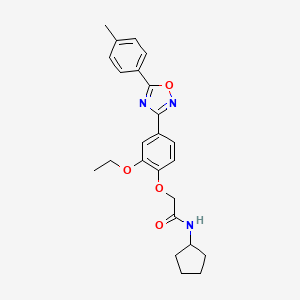
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
